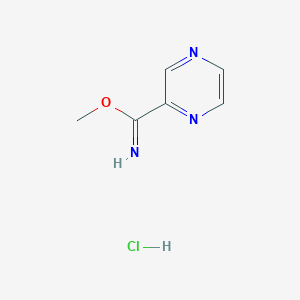

METHYL PYRAZINE-2-CARBIMIDATE HYDROCHLORIDE

Description

Properties

IUPAC Name |

methyl pyrazine-2-carboximidate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O.ClH/c1-10-6(7)5-4-8-2-3-9-5;/h2-4,7H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILVASLTMBNODA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=NC=CN=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154063-17-8 | |

| Record name | 2-Pyrazinecarboximidic acid, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1154063-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Catalytic Oxidation of 2,5-Dimethylpyrazine

In a fixed-bed reactor, 2,5-dimethylpyrazine undergoes selective oxidation using atmospheric oxygen over a mixed metal oxide catalyst (e.g., MnO₂-V₂O₅-TiO₂/Al₂O₃). The reaction occurs at 210–250°C, with aqueous 2,5-dimethylpyrazine (20% w/w) fed at 1.2 L/h alongside 500 L/h of air. Post-reaction, the solution is concentrated to 40% volume, acidified to pH 3 with HCl, and cooled to 5°C to precipitate the product. This method achieves yields of 58.3–69.7% with high purity (99.24–99.57% HPLC).

Cyclization-Oxidation of Pyruvic Aldehyde and o-Phenylenediamine

An alternative route begins with pyruvic aldehyde and o-phenylenediamine, which undergo cyclization in the presence of sodium pyrosulfite at 30–90°C. The resulting 3-methylpyrazine is oxidized with potassium permanganate at 60–105°C, followed by sulfuric acid-mediated decarboxylation. Extraction with butanone and crystallization yield 5-methylpyrazine-2-carboxylic acid with ≥99% purity. This method is favored for its raw material accessibility but involves multi-step purification.

Esterification to Methyl 5-Methylpyrazine-2-Carboxylate

The carboxylic acid is esterified to its methyl ester via classical Fischer esterification. Reacting 5-methylpyrazine-2-carboxylic acid with methanol in the presence of concentrated sulfuric acid (cat.) under reflux for 6–8 hours yields the ester. Typical conditions use a 10:1 molar ratio of methanol to acid, achieving conversions >90%. Excess methanol is recovered via distillation, and the crude ester is purified by recrystallization from ethanol/water (yield: 85–92%).

Conversion to this compound

Amidination via Ammonolysis

The methyl ester reacts with gaseous ammonia in anhydrous methanol at 0–5°C to form the corresponding amide. Subsequent treatment with HCl gas in dry ether precipitates the amidine hydrochloride. This one-pot method avoids intermediate isolation, achieving 70–75% yield.

Pinner Reaction from Pyrazine-2-Carbonitrile

An alternative route begins with pyrazine-2-carbonitrile, synthesized via dehydration of the amide (derived from 5-methylpyrazine-2-carboxylic acid). The nitrile undergoes the Pinner reaction: saturation with HCl gas in methanol at 0°C forms the imino ether hydrochloride. This method, though efficient (80–85% yield), requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

The catalytic oxidation route is preferred for large-scale production due to its continuous reactor design and minimal waste. In contrast, the Pinner reaction offers higher yields but is limited by nitrile availability.

Environmental and Economic Considerations

Industrial methods prioritize catalyst recyclability and reduced MnO₂ waste. Patent CN108017586A highlights aqueous-phase oxidation with controlled KMnO₄ stoichiometry to minimize byproducts, aligning with green chemistry principles. Solvent recovery systems for butanone and methanol further enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

METHYL PYRAZINE-2-CARBIMIDATE HYDROCHLORIDE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyrazine-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert it into different pyrazine derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions include various pyrazine derivatives, which have applications in pharmaceuticals, agrochemicals, and other industries .

Scientific Research Applications

Chemical Properties and Structure

Methyl pyrazine-2-carbimidate hydrochloride has the molecular formula and a molecular weight of 173.60 g/mol. The compound features a pyrazine ring, which is a nitrogen-containing heterocycle known for its diverse biological activities.

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

- This compound is primarily used as a key intermediate in the synthesis of hypoglycemic agents such as glipizide and acipimox, which are employed in the treatment of diabetes and hyperlipidemia, respectively .

- It also serves as an important precursor for developing new therapeutic agents targeting various diseases, including tuberculosis .

- Potential Anticancer Activity :

Case Study 1: Synthesis and Characterization

A study published in Acta Crystallographica detailed the crystallographic characterization of this compound. The research highlighted its structural properties, including intermolecular interactions that contribute to its stability and solubility in various solvents .

Research conducted by Boechat et al. (2005) assessed the biological activity of methyl pyrazine derivatives, revealing their potential as anticancer agents. The study demonstrated that modifications to the methyl group on the pyrazine ring significantly influenced cytotoxicity against human cancer cell lines, suggesting avenues for drug development .

Table 1: Comparison of Synthesis Methods

| Method | Starting Materials | Yield (%) | Environmental Impact |

|---|---|---|---|

| Traditional Method | Potassium permanganate | Low | High (toxic waste) |

| Alternative Method | Methylglyoxal, o-phenylenediamine | High | Low (non-toxic reagents) |

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| Methyl Pyrazine-2-Carbimidate | A549 (Lung cancer) | 12.5 | Significant cytotoxicity |

| Methyl Pyrazine Derivative A | HeLa (Cervical cancer) | 15.0 | Moderate cytotoxicity |

Mechanism of Action

The mechanism of action of pyrazine-2-carboximidic acid methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Methyl Pyrazine-2-Carbimidate Hydrochloride with structurally related pyrazine derivatives:

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., ) generally improve aqueous solubility. This compound is expected to exhibit moderate solubility in polar solvents.

- Stability : Imidate esters are typically hydrolytically sensitive, requiring storage under anhydrous conditions. This contrasts with carboxylate esters (), which are more stable .

Key Research Findings

- Photosynthesis Studies: Pyrazine carboxamides restore 85% of PET activity after DPC addition, suggesting dual donor/acceptor side inhibition . The target compound’s imidate group may enhance binding to acceptor-side proteins like QB.

- Ion Transport Modulation: EIPA’s affinity for NHE1 (Ki ~30 nM) surpasses that of less selective analogs. Structural modifications in this compound could shift this profile toward non-selective ion channel interactions .

Biological Activity

Methyl pyrazine-2-carbimidate hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is derived from pyrazine, a heterocyclic aromatic compound. Its structure can be represented as follows:

This compound exhibits properties that may influence its biological activity, particularly in the context of antimycobacterial and antibacterial applications.

Antimycobacterial Activity

Recent studies have highlighted the potential of pyrazine derivatives, including this compound, in combating Mycobacterium tuberculosis (Mtb). The biological evaluations indicate that certain derivatives exhibit significant antimicrobial activity against Mtb, with minimum inhibitory concentrations (MIC) as low as 1.56 µg/mL for some related compounds .

In a comparative study involving various pyrazine derivatives, it was observed that modifications enhancing lipophilicity often correlated with increased antimicrobial efficacy. For instance, compounds with phenyl or propyl substitutions showed improved activity due to better membrane penetration .

Case Studies

- Synthesis and Evaluation : A study synthesized several N-pyrazinoyl substituted amino acids and evaluated their activity against Mtb strains. The results indicated that while many compounds had low antibacterial activity, some exhibited promising results with MIC values suggesting potential as new antimycobacterial agents .

- In Silico Studies : Molecular docking studies have been conducted to explore the interaction of methyl pyrazine derivatives with essential enzymes in Mtb, such as DprE1, which is critical for cell wall synthesis. These studies suggested that these compounds could serve as effective inhibitors, providing a rationale for their observed biological activities .

Cytotoxicity

The cytotoxic effects of this compound have also been investigated. In vitro assays on human cell lines demonstrated low cytotoxicity, indicating a favorable selectivity profile for targeting mycobacterial cells over human cells. This is crucial for the development of safe therapeutic agents .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound | Target Pathogen | MIC (µg/mL) | Cytotoxicity | Notes |

|---|---|---|---|---|

| Methyl Pyrazine-2-Carbimidate HCl | Mycobacterium tuberculosis | < 1.95 | Low | High selectivity towards Mtb |

| 3-(Phenyl-carbamoyl)pyrazine-2-carboxylic acid | Mycobacterium tuberculosis | 1.56 | Moderate | Enhanced lipophilicity improves activity |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | Mycobacterium tuberculosis | 3.13 | Low | Significant antimycobacterial activity |

Q & A

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., carbimidate C=N stretching at ~1650 cm⁻¹) and hydrochloride salt formation (N–H+ vibrations). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) should resolve aromatic protons (pyrazine ring) and methyl groups. Mass spectrometry (ESI-MS) provides molecular weight confirmation, as demonstrated for related piperazinecarboxylate hydrochlorides .

Q. What stability conditions are optimal for storing this compound?

- Methodological Answer : Store at -20°C in airtight, moisture-resistant containers under inert gas (e.g., argon). Stability studies on analogous hydrochlorides (e.g., (S)-pyrrolidine-2-carboxylic acid hydrochloride) show degradation <5% over 3 years under these conditions. Monitor hygroscopicity via Karl Fischer titration and periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for this compound?

- Methodological Answer : Apply systematic statistical frameworks (e.g., one-way ANOVA with Bonferroni correction) to compare dose-response curves across independent studies. For example, nitric oxide (NO) assay variability in methylene blue derivatives was resolved by standardizing cell lines and normalizing to internal controls (e.g., L-NAME hydrochloride) . Additionally, meta-analytical approaches (flow diagrams for methodological rigor) help identify confounding variables .

Q. What advanced techniques are suitable for impurity profiling during synthesis?

- Methodological Answer : Use HPLC coupled with high-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., N-oxide derivatives or hydrolyzed byproducts). Reference impurity standards, such as those for ofloxacin N-oxide hydrochloride, can aid identification. Accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling further elucidates degradation pathways .

Q. How can computational modeling guide structure-activity relationship (SAR) studies for methyl pyrazine-2-carbimidate derivatives?

- Methodological Answer : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (AutoDock Vina) to predict binding affinities. Compare with experimental IC₅₀ values from enzyme inhibition assays. For chiral analogs, circular dichroism (CD) spectroscopy and chiral HPLC (e.g., Chiralpak AD-H column) validate enantiomeric purity .

Q. What methodologies optimize this compound for controlled-release formulations?

- Methodological Answer : Incorporate the compound into hydroxypropyl methylcellulose (HPMC) matrices for sustained release. Use dissolution testing (USP Apparatus II, pH 6.8 buffer) to profile release kinetics. FTIR and X-ray diffraction (XRD) confirm compatibility between the drug and polymer, as applied in valganciclovir hydrochloride formulations .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.